molecular formula C15H18N2O2S B2381304 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea CAS No. 1251615-49-2

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea

Cat. No.: B2381304
CAS No.: 1251615-49-2
M. Wt: 290.38
InChI Key: INECFRVSYUGYJL-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea is a compound that features a unique combination of a thiophene ring and a phenethylurea moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound, making it a subject of extensive research.

Preparation Methods

The synthesis of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea typically involves the reaction of thiophene derivatives with phenethylurea under specific conditions. One common method involves the use of a Grignard reagent, where the thiophene derivative is first functionalized with a hydroxyl group. This intermediate is then reacted with phenethylurea to form the final product. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized derivatives of the original compound.

Scientific Research Applications

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea can be compared with other thiophene derivatives and phenethylurea compounds. Similar compounds include:

The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties not found in its individual components or other similar compounds.

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-3-ylethyl)-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-14(13-7-9-20-11-13)10-17-15(19)16-8-6-12-4-2-1-3-5-12/h1-5,7,9,11,14,18H,6,8,10H2,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INECFRVSYUGYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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